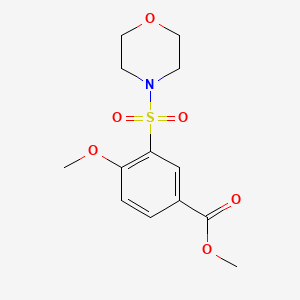

methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride formation, amine reaction, and esterification, with optimized reaction conditions improving yields significantly (Xu et al., 2018). Similarly, cyclization reactions in the presence of bases have been shown to yield specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Molecular Structure Analysis

Crystal structure analyses contribute to understanding the molecular geometry, confirming the structures and purity of synthesized compounds through techniques like 1H NMR and HPLC (Xu et al., 2018). Molecular structure, spectral, and DFT computational approaches also provide insights into the structure-activity relationships, optimizing geometry, and predicting properties like NLO, Mulliken, and MEP (Murugavel et al., 2017).

Chemical Reactions and Properties

Alkylation reactions and the study of reactivity towards different substituents highlight the chemical versatility of compounds (Rayes et al., 2010). The generation of glycosyl triflates from thioglycosides using specific systems emphasizes the compound's role in synthetic organic chemistry (Crich & Smith, 2000).

Physical Properties Analysis

Photophysical properties such as quantum yields and excited-state proton transfer offer insight into the physical characteristics of related molecular structures (Kim et al., 2021).

Chemical Properties Analysis

The study of ionic liquids based on 4-benzyl-4-methylmorpholinium salts provides detailed information on the chemical properties, including toxicity, biodegradability, and physicochemical properties, highlighting the compound's potential for various applications (Pernak et al., 2011).

Applications De Recherche Scientifique

Synthesis and Physicochemical Properties

- A study detailed the synthesis of a series of morpholinium ionic liquids, highlighting their moderate to low toxicity, physicochemical properties, and potential as new biomass solvents. These compounds, including those similar to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," show promise in green chemistry applications due to their environmental compatibility and efficacy in dissolving cellulose (Pernak et al., 2011).

Biological Applications

- In the field of medicinal chemistry, compounds structurally related to "this compound" have been investigated for their potential as therapeutic agents. For example, indazole arylsulfonamides, which share a similar sulfonamide motif, were synthesized and evaluated as antagonists for the CC-chemokine receptor 4 (CCR4), showing significant bioactivity. These findings highlight the potential of such compounds in drug development and therapeutic applications (Procopiou et al., 2013).

Enzyme Inhibition Studies

- Sulfonamide derivatives, akin to "this compound," have been synthesized and studied for their inhibitory effects on enzymes such as acetylcholinesterase. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases like Alzheimer's (Abbasi et al., 2018).

Antimicrobial Activities

- Research has also explored the antimicrobial properties of triazole derivatives, which, like "this compound," contain heterocyclic and sulfonamide functionalities. These compounds have shown good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Photopolymerization Studies

- The potential of compounds structurally similar to "this compound" in photopolymerization processes has also been investigated. These studies are significant for the development of new materials and coatings with advanced properties, contributing to fields such as materials science and engineering (Guillaneuf et al., 2010).

Propriétés

IUPAC Name |

methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKINLGZEIVOYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)